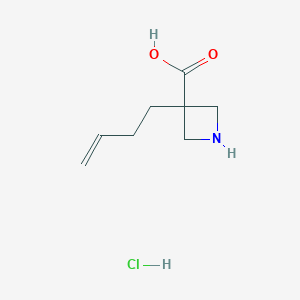

3-But-3-enylazetidine-3-carboxylic acid;hydrochloride

Beschreibung

3-But-3-enylazetidine-3-carboxylic acid hydrochloride is a bicyclic compound featuring a four-membered azetidine ring substituted with a but-3-enyl group at the 3-position and a carboxylic acid moiety, which is stabilized as a hydrochloride salt. This compound combines the strain of a small azetidine ring with the electronic effects of a conjugated double bond in the butenyl substituent.

Eigenschaften

IUPAC Name |

3-but-3-enylazetidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-2-3-4-8(7(10)11)5-9-6-8;/h2,9H,1,3-6H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIIYNVTPVHQSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1(CNC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 3-But-3-enylazetidine-3-carboxylic acid;hydrochloride typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the But-3-enyl Group: The but-3-enyl group can be introduced via alkylation reactions.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carbonylation reagents.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Overview

3-But-3-enylazetidine-3-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, characterized by an azetidine ring and a carboxylic acid functional group, provides a platform for various applications in scientific research, particularly in drug development and synthetic chemistry.

Medicinal Chemistry

Research indicates that 3-but-3-enylazetidine-3-carboxylic acid; hydrochloride exhibits potential as a bioactive compound. It has been studied for its role as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to lipid metabolism. For instance, it may act as an inhibitor of acetyl-CoA carboxylase, which is crucial for fatty acid synthesis and energy regulation.

Case Studies:

- Anticancer Activity: Preliminary studies have shown that derivatives of azetidine compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation pathways .

- Antimicrobial Properties: Some derivatives have been tested for antimicrobial activity, showing promise against certain bacterial strains .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its azetidine structure allows for various functional group transformations, making it versatile in synthetic chemistry.

Synthetic Routes:

- Functionalization: The compound can undergo reactions such as oxidation and reduction to yield various derivatives with enhanced biological activities .

- Hybridization: It is used as a chemical hybridizing agent to create novel compounds with tailored properties.

Biological Applications

The biological significance of 3-but-3-enylazetidine-3-carboxylic acid; hydrochloride extends beyond its chemical utility. It has been investigated for its potential therapeutic effects in treating conditions such as hyperlipidemia and metabolic disorders due to its inhibitory action on lipid metabolism enzymes .

Wirkmechanismus

The mechanism of action of 3-But-3-enylazetidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and the presence of functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation, depending on the specific target and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues of Azetidine Carboxylic Acid Derivatives

The following compounds share structural similarities with the target molecule, primarily in their azetidine or small-ring cores, substituents, and hydrochloride salt forms:

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

Substituent Effects :

- The but-3-enyl group in the target introduces steric bulk and π-conjugation, which may enhance interactions with hydrophobic binding pockets in biological targets compared to smaller substituents like methyl or fluoro groups.

- Fluoro substituents (e.g., ) improve metabolic stability and electronegativity, whereas benzyloxy groups (e.g., ) increase lipophilicity and may impact blood-brain barrier penetration.

Functional Group Differences :

Physicochemical and Pharmacological Comparisons

Table 2: Inferred Properties Based on Structural Analogues

Research Findings :

- Azetidine Esters : Methyl and ethyl esters () are commonly used as intermediates in drug synthesis due to their ease of hydrolysis to active carboxylic acids under physiological conditions. The target’s free carboxylic acid may bypass this step, offering direct activity but reduced membrane permeability.

- Hydrochloride Salts : All compounds are stabilized as HCl salts, enhancing crystallinity and shelf-life. However, ester derivatives () may exhibit slower dissolution rates than carboxylic acids.

Biologische Aktivität

3-But-3-enylazetidine-3-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is an azetidine derivative characterized by a four-membered nitrogen-containing ring. Its structure includes a but-3-enyl group and a carboxylic acid functional group, which are crucial for its biological activity.

The biological activity of 3-but-3-enylazetidine-3-carboxylic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The azetidine ring can modulate the activity of various biological pathways, potentially leading to antimicrobial and anticancer effects.

Proposed Mechanisms

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It may act on specific receptors, influencing signal transduction pathways critical for cell growth and survival.

Biological Activity Overview

Research indicates that 3-but-3-enylazetidine-3-carboxylic acid exhibits various biological activities:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Inhibits the growth of specific bacterial strains. |

| Anticancer | Shows potential in inhibiting cancer cell proliferation in vitro. |

| Immunosuppressive | May modulate immune responses, beneficial in autoimmune conditions. |

Antimicrobial Activity

A study demonstrated that 3-but-3-enylazetidine-3-carboxylic acid exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective dosage levels for therapeutic applications.

Anticancer Properties

In vitro studies revealed that the compound could inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Immunomodulatory Effects

Research has suggested that this compound may influence cytokine production in immune cells, potentially providing therapeutic avenues for conditions like rheumatoid arthritis and other inflammatory diseases.

Synthesis Methods

The synthesis of 3-but-3-enylazetidine-3-carboxylic acid typically involves several steps:

- Formation of the Azetidine Ring : Utilizing precursors such as diethyl malonate followed by cyclization.

- Introduction of Functional Groups : The but-3-enyl group is added through alkylation reactions.

- Hydrochloride Salt Formation : This step enhances solubility and stability for biological testing.

Q & A

Q. What are the recommended synthetic routes for 3-But-3-enylazetidine-3-carboxylic acid hydrochloride?

Methodological Answer: The synthesis typically involves functionalizing the azetidine ring with a butenyl substituent and a carboxylic acid group. Key steps include:

- Nucleophilic substitution : Introduce the butenyl group via alkylation of the azetidine nitrogen under anhydrous conditions using a base like NaH or K₂CO₃ .

- Carboxylic acid protection : Use tert-butyl esters or benzyl groups to protect the carboxylic acid during synthesis, followed by deprotection with HCl to yield the hydrochloride salt .

- Purification : Employ reversed-phase HPLC (C18 column, acetonitrile/water gradient) or flash chromatography (silica gel, methanol/dichloromethane) to isolate the product .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 210–220 nm) to assess purity. Mobile phases like 0.1% trifluoroacetic acid in water/acetonitrile gradients resolve impurities effectively .

- NMR spectroscopy : ¹H and ¹³C NMR (in D₂O or DMSO-d₆) confirm the azetidine ring conformation, butenyl double bond geometry (J-coupling analysis), and absence of residual solvents .

- Mass spectrometry (ESI-MS) : High-resolution MS validates the molecular ion ([M+H]⁺) and fragments, ensuring correct stoichiometry .

Q. How should researchers address stability issues during storage and handling?

Methodological Answer:

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent degradation via hydrolysis or oxidation .

- Stability assays : Conduct accelerated stability studies (40°C/75% relative humidity for 4 weeks) and monitor degradation via HPLC. Degradation products (e.g., ring-opened derivatives) indicate susceptibility to moisture .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s interaction with GABA receptors?

Methodological Answer:

- Radioligand binding assays : Use [³H]-GABA or [³H]-Baclofen in membrane preparations from rat cortex. Competitive binding curves (IC₅₀ values) quantify affinity for GABA-B receptors .

- Electrophysiology : Patch-clamp recordings in hippocampal neurons assess functional modulation of GABA-activated chloride currents .

- Mutagenesis studies : Compare binding affinity in wild-type vs. mutant GABA-B receptors (e.g., S267A) to identify critical interaction residues .

Q. What strategies resolve discrepancies in enzymatic inhibition data across studies?

Methodological Answer:

- Standardize assay conditions : Control pH (7.4), temperature (37°C), and ionic strength (e.g., 150 mM KCl) to minimize variability .

- Validate enzyme sources : Use recombinant human enzymes (e.g., AChE from HEK293 cells) instead of tissue extracts to ensure consistency .

- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration) that skew IC₅₀ values .

Q. What computational approaches predict metabolic pathways and toxicity profiles?

Methodological Answer:

- In silico metabolism prediction : Tools like GLORY or MetaSite simulate Phase I/II metabolism, identifying likely oxidation sites (e.g., butenyl double bond epoxidation) .

- Molecular docking : Use AutoDock Vina to model interactions with cytochrome P450 isoforms (e.g., CYP3A4) and predict bioactivation risks .

- Toxicity profiling : Apply QSAR models (e.g., ProTox-II) to assess mutagenicity or hepatotoxicity based on structural motifs like the azetidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.